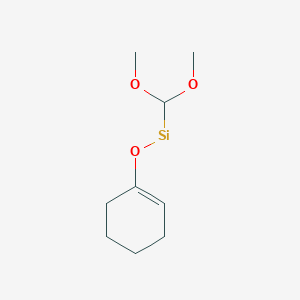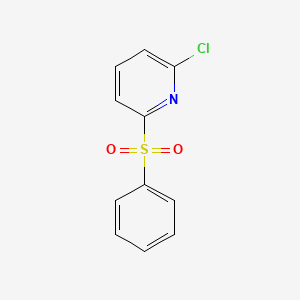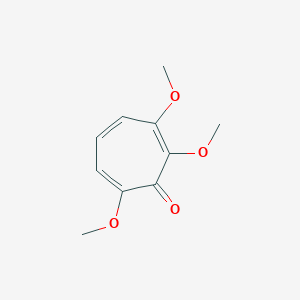![molecular formula C15H32OSn2 B14341966 [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) CAS No. 103670-89-9](/img/structure/B14341966.png)
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane): is an organotin compound with a unique structure that includes a methoxycyclohexyl group and two trimethylstannane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of 1-methoxycyclohexane with trimethyltin chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group.
Reduction: Reduction reactions can target the ethene moiety.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the trimethylstannane groups.
Major Products:
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include ethane derivatives.
Substitution: Products depend on the nucleophile used, resulting in various organotin compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions due to the reactivity of the tin groups.
Synthesis: It serves as a building block in the synthesis of more complex organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including this one, have shown potential as antimicrobial agents.
Industry:
Mécanisme D'action
The mechanism of action of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) involves the interaction of the trimethylstannane groups with various molecular targets. These interactions can lead to the formation of new bonds or the cleavage of existing ones, depending on the reaction conditions. The methoxycyclohexyl group can also participate in reactions, adding to the compound’s versatility .
Comparaison Avec Des Composés Similaires
- Cyclohexane, 1,1’-(1,2-ethanediyl)bis-
- 1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane
- 1-Ethoxy-2-(2-methoxyethoxy)ethane
Uniqueness: What sets [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) apart is its combination of a methoxycyclohexyl group with two reactive trimethylstannane groups. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
103670-89-9 |
|---|---|
Formule moléculaire |
C15H32OSn2 |
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
[2-(1-methoxycyclohexyl)-1-trimethylstannylethenyl]-trimethylstannane |
InChI |
InChI=1S/C9H14O.6CH3.2Sn/c1-3-9(10-2)7-5-4-6-8-9;;;;;;;;/h3H,4-8H2,2H3;6*1H3;; |
Clé InChI |
VAMNZCWXLJIXAK-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCCC1)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

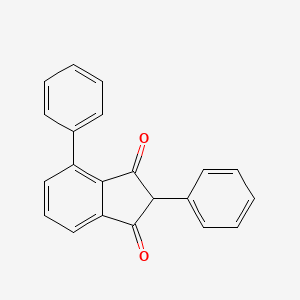
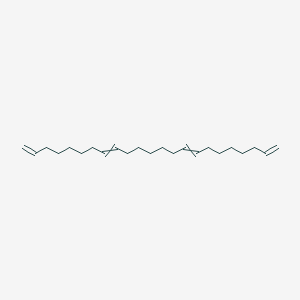
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
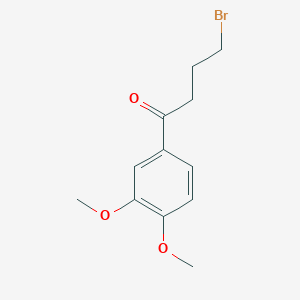
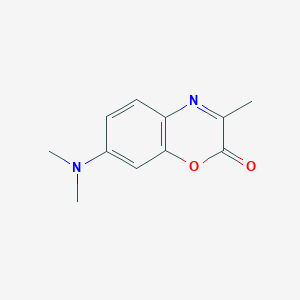

![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
